N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, an indole moiety, and a methoxybenzyl group, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the triazole and indole intermediates using amide bond formation techniques, such as the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies investigating cell apoptosis and cell cycle arrest mechanisms.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its biological activities.
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has shown potential in reducing amyloid beta formation and tau phosphorylation in Alzheimer’s disease models.
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to its combination of a triazole ring, an indole moiety, and a methoxybenzyl group. This structural arrangement contributes to its potent biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-16(18-5-3-4-6-19(18)27)9-12-21(28)24-22-23-20(25-26-22)13-15-7-10-17(29-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
LMIJGJQJLPPDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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